9-Butyl-9-hydroxy-6-methyltridec-6-EN-4-one
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Overview
Description
9-Butyl-9-hydroxy-6-methyltridec-6-en-4-one is a chemical compound with the molecular formula C18H34O2 It is characterized by a butyl group, a hydroxy group, and a methyl group attached to a tridecene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-9-hydroxy-6-methyltridec-6-en-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as butyl and methyl-substituted alkenes.
Hydroxy Group Introduction: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Formation of the Tridecene Backbone: The tridecene backbone is formed through a series of coupling reactions, such as the Wittig reaction or Grignard reaction, to link the butyl and methyl groups to the central carbon chain.
Final Product Isolation: The final product is isolated and purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques, such as distillation or crystallization, to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-9-hydroxy-6-methyltridec-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The butyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted alkenes or alkanes
Scientific Research Applications
9-Butyl-9-hydroxy-6-methyltridec-6-en-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in drug development for treating certain diseases.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 9-Butyl-9-hydroxy-6-methyltridec-6-en-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s hydrophobic butyl and methyl groups can interact with lipid membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 9-Butyl-9-hydroxy-7-methyltridec-6-en-4-one
- 9-Hydroxy-6-(4-methoxy-phenyl)-[1,3]dioxolo[4,5-g]chromen-8-one
- 9-Hydroxy-6-(4-methylsulfanyl-phenyl)-2,3,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-5-one
Uniqueness
9-Butyl-9-hydroxy-6-methyltridec-6-en-4-one is unique due to its specific combination of functional groups and structural features. The presence of both a hydroxy group and a butyl group on the tridecene backbone provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
651303-26-3 |
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Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
9-butyl-9-hydroxy-6-methyltridec-6-en-4-one |
InChI |
InChI=1S/C18H34O2/c1-5-8-12-18(20,13-9-6-2)14-11-16(4)15-17(19)10-7-3/h11,20H,5-10,12-15H2,1-4H3 |
InChI Key |
CITXLEAZRGDCHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(CC=C(C)CC(=O)CCC)O |
Origin of Product |
United States |
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